molecular formula C25H22N4O5S B2526884 N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide CAS No. 533870-01-8

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide

Cat. No.: B2526884
CAS No.: 533870-01-8
M. Wt: 490.53
InChI Key: HCTQWTFCSUXNRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-oxadiazole core substituted at position 5 with a 3-methoxyphenyl group and at position 2 with a benzamide moiety containing a 1,2,3,4-tetrahydroisoquinoline-2-sulfonyl substituent. The 1,3,4-oxadiazole ring is a nitrogen-rich heterocycle known for its metabolic stability and bioisosteric properties, while the sulfonyl group enhances solubility and binding interactions.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O5S/c1-33-21-8-4-7-19(15-21)24-27-28-25(34-24)26-23(30)18-9-11-22(12-10-18)35(31,32)29-14-13-17-5-2-3-6-20(17)16-29/h2-12,15H,13-14,16H2,1H3,(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTQWTFCSUXNRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs.

Scientific Research Applications

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, thereby modulating their activity . This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substituent Variations

1,3,4-Oxadiazole Derivatives
  • Target Compound: Combines 1,3,4-oxadiazole with a 3-methoxyphenyl group and tetrahydroisoquinoline sulfonyl benzamide.
  • Compound 5f–5i (): Feature 1,3,4-oxadiazole cores but are substituted with benzylamino-methylbenzaldehyde groups (e.g., 4-ethylphenyl, 3,5-dimethylphenyl). These lack the sulfonyl benzamide moiety, instead incorporating aldehyde functionalities (~1680–1700 cm⁻¹ IR carbonyl stretch) .
  • Compound: Shares the tetrahydroisoquinoline sulfonyl benzamide group but replaces the 3-methoxyphenyl with a 3,4,5-triethoxyphenyl substituent. The triethoxy groups enhance steric bulk and electron-donating capacity compared to the single methoxy group in the target compound .
1,2,4-Triazole Derivatives ()
  • Compounds 7–9 : Contain a 1,2,4-triazole core with phenylsulfonyl and difluorophenyl substituents. Unlike the target compound, these exhibit thione tautomerism (νC=S at 1247–1255 cm⁻¹) and lack the oxadiazole’s rigidity .

Spectroscopic Properties

Property Target Compound (5f–5i) (7–9) Compound
IR C=O Stretch ~1660–1680 cm⁻¹ (benzamide) ~1680–1700 cm⁻¹ (aldehyde) Absent (triazole tautomer) ~1660–1680 cm⁻¹ (benzamide)
NMR (1H) Methoxy singlet (~3.8 ppm) Aldehyde proton (~10 ppm) NH proton (~8–10 ppm) Triethoxy signals (~1.3–4.3 ppm)
Heterocycle Stability High (rigid oxadiazole) Moderate (flexible aldehydes) Moderate (tautomeric equilibrium) High (rigid oxadiazole)
  • The target compound’s IR spectrum aligns with benzamide derivatives, while ’s aldehydes show higher C=O stretches. ’s triazoles lack carbonyl bands due to tautomerism .

Key Structural and Functional Insights

  • Electron Effects : The 3-methoxyphenyl group in the target compound provides moderate electron donation, whereas ’s triethoxy substituents offer stronger electron-donating and steric effects.
  • Solubility: The tetrahydroisoquinoline sulfonyl group enhances aqueous solubility in both the target and compounds compared to ’s non-sulfonylated triazoles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.